6-chloro-2-methyl-N-phenethylpyrimidin-4-amine
Overview
Description
6-chloro-2-methyl-N-phenethylpyrimidin-4-amine is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are key structural components in various biological molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-methyl-N-phenethylpyrimidin-4-amine typically involves the reaction of 6-chloro-2-methylpyrimidin-4-amine with phenethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-methyl-N-phenethylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
6-chloro-2-methyl-N-phenethylpyrimidin-4-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-chloro-2-methyl-N-phenethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-methylpyrimidin-4-amine: Similar in structure but with a methyl group instead of a phenethyl group.
6-chloro-2-methyl-N-phenylpyrimidin-4-amine: Similar but with a phenyl group instead of a phenethyl group.
Uniqueness
6-chloro-2-methyl-N-phenethylpyrimidin-4-amine is unique due to the presence of the phenethyl group, which may impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
6-chloro-2-methyl-N-(2-phenylethyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c1-10-16-12(14)9-13(17-10)15-8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYSYGOSRXGCAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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